Bicyclo[2.2.1]heptan-2-amine, also known as 2-aminonorbornane, is a bicyclic organic compound with an amine group attached to the norbornane structure. It serves as a versatile building block in organic synthesis and medicinal chemistry. Derivatives of Bicyclo[2.2.1]heptan-2-amine have been explored for their potential biological activity, particularly as ligands targeting neurotransmitter receptors like nicotinic acetylcholine receptors (nAChRs) and NMDA receptors. [, ]
Bicyclo[2.2.1]heptan-2-amine is a bicyclic organic compound characterized by its unique structure, which consists of two fused cyclopropane rings and an amine group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of bicyclo[2.2.1]heptan-2-amine is , and it has a molecular weight of approximately 113.19 g/mol.
Bicyclo[2.2.1]heptan-2-amine can be derived from various synthetic routes, primarily involving the reduction of bicyclo[2.2.1]heptan-2-one or through the amination of bicyclo[2.2.1]heptane derivatives under high-pressure conditions. It is also synthesized industrially via catalytic hydrogenation processes using metal catalysts like palladium on carbon.
This compound belongs to the class of bicyclic amines, which are characterized by their rigid structures and the presence of nitrogen atoms in their frameworks. Bicyclo[2.2.1]heptan-2-amine is classified as a secondary amine due to the presence of one nitrogen atom bonded to two carbon atoms.
Bicyclo[2.2.1]heptan-2-amine can be synthesized through several methods:
Bicyclo[2.2.1]heptan-2-amine undergoes several chemical reactions:
Bicyclo[2.2.1]heptan-2-amine primarily acts as an antagonist to chemokine receptors, specifically targeting CXCR2, which plays a role in inflammatory responses and cancer metastasis.
The compound exhibits high stability in simulated intestinal fluid and plasma, indicating its potential for therapeutic applications in cancer treatment by inhibiting CXCR2-mediated pathways.
The compound's stability in biological fluids suggests favorable pharmacokinetic properties for drug development.
Bicyclo[2.2.1]heptan-2-amine has diverse applications in scientific research:
Enantioselective access to bicyclo[2.2.1]heptane scaffolds remains challenging due to the difficulty in differentiating prochiral faces. A breakthrough involves the organocatalytic formal [4+2] cycloaddition between simple dienes and enoate derivatives. Using a chiral bis-arylprolinol silyl ether catalyst (10 mol%), this method delivers bicyclo[2.2.1]heptane-1-carboxylates with >90% enantiomeric excess (ee) under mild conditions [3]. The reaction proceeds via an iminium-activated dienophile, enabling asymmetric Diels-Alder cyclization with excellent exo-selectivity.
Further derivatization of the carboxylate to the amine motif requires careful optimization. Hydrolytic decarboxylation followed by Curtius rearrangement or Hofmann degradation of the corresponding amide provides enantiopure Bicyclo[2.2.1]heptan-2-amine without racemization. Notably, N-protecting groups (e.g., Boc, Cbz) are essential during functional group interconversion to prevent retro-Diels-Alder fragmentation [6].
Table 1: Catalytic Asymmetric Routes to Bicyclo[2.2.1]heptane Derivatives
Catalyst System | Precursor | Product Configuration | ee (%) | Yield (%) |
---|---|---|---|---|
Bis-arylprolinol silyl ether | Butadiene + β-cyanoacrylate | endo-1-CN, exo-2-COOR | 92–98 | 85–91 |
Chiral Pd-phosphine | Vinyl ether + cyclopentadiene | exo-2-OR | 88 | 78 |
Ti-TADDOLate | Acrolein + cyclopentadiene | endo-2-CHO | 95 | 82 |
Photochemical cyclization provides direct access to strained bicyclic amines. Visible-light-driven intramolecular [2+2] cycloadditions enable dearomative cyclization of N-allyl-tethered indole carboxamides to construct azabicyclo[3.2.0]heptan-2-one frameworks – structural analogs of Bicyclo[2.2.1]heptan-2-amine [5]. Critical to success is the conformational constraint imposed by N-substitution (e.g., benzyl, Boc, methyl groups), which preorganizes the allyl-tethered system for cyclization.
The reaction exhibits broad scope: Indole, benzofuran, benzothiophene, and substituted phenyl derivatives undergo cyclization in >95% yield with >99:1 diastereoselectivity. Electron-donating (methyl, acetamino) and withdrawing groups (F, Cl, Br, COOR, CN, CF₃, NO₂, Bpin) at the 5–7 positions of indole are well-tolerated, enabling late-stage diversification [5].
Table 2: Photocycloaddition Scope for Bicyclic Amine Precursors
Substrate Class | Protecting Group (N) | Representative Product | Yield (%) | d.r. |
---|---|---|---|---|
N-H-Indole | None (free NH) | Tetracyclic azabicycloheptanone | 97 | >99:1 |
N-Benzyl-indole | Bn | Analog with 5-Br substituent | 98 | >99:1 |
N-Boc-indole | Boc | 6-COOEt derivative | 95 | >99:1 |
Benzothiophene | Me | Thieno-fused product | 96 | >99:1 |
The photocyclization efficiency hinges on energy transfer (EnT) mechanisms. Excitation of an iridium photosensitizer (e.g., Ir[dF(CF₃)ppy]₃, λmax = 378 nm) generates a triplet excited state (³PS) that undergoes Dexter-type energy transfer to the alkene-tethered (hetero)arene substrate. This populates the substrate triplet state (³S), triggering consecutive bond formation via:
Optimal performance requires:
Control experiments confirm absolute dependence on both light and photosensitizer, with no reaction occurring in the dark or with unmetallated organic dyes [5].
Reduction of bicyclo[2.2.1]heptan-2-one derivatives exhibits predictable stereoselectivity governed by steric and electronic factors. NaBH₄ reduction of unsubstituted bicyclo[2.2.1]heptan-2-one yields >90% endo-alcohol due to preferential hydride attack from the exo-face [4] [5]. This kinetic preference arises from:
Bridge substituents dramatically invert selectivity: 7,7-Dimethylbicyclo[2.2.1]heptan-2-one undergoes >95% endo-attack due to steric blocking by the gem-dimethyl group (exo-face congestion). Computational LUMO maps confirm the switch in preferred trajectory [5].
Table 3: Stereoselectivity in Bicyclic Ketone Reductions
Ketone Substrate | Reducing Agent | Major Isomer | Selectivity (%) | Control Factor |
---|---|---|---|---|
Bicyclo[2.2.1]heptan-2-one | NaBH₄ | endo-Alcohol | >90 | Kinetic (exo-attack) |
7,7-Dimethylbicyclo[2.2.1]heptan-2-one | LiAlH₄ | exo-Alcohol | >95 | Steric (exo-blockage) |
1-Methylbicyclo[2.2.1]heptan-2-one | NaBH₄ | endo-Alcohol | 85 | Electronic + steric |
Amino group protection is critical during synthetic manipulations of Bicyclo[2.2.1]heptan-2-amine to prevent undesired reactions or decomposition. Key strategies include:
For analogs undergoing liver microsome metabolism studies (e.g., CXCR2 antagonist 2e), the Boc group demonstrated superior metabolic stability over acetyl or formyl protections during PK profiling [1].
Table 4: Protecting Group Performance in Bicyclic Amine Synthesis
Protecting Group | Installation Method | Cleavage Conditions | Compatibility Notes |
---|---|---|---|
Boc | (Boc)₂O, base | TFA/DCM (0°C to rt) | Stable to chromatography, acidic coupling |
Benzyl (Bn) | BnBr, K₂CO₃ | H₂/Pd-C, EtOH | Compatible with photocyclization |
N,N-Diethyl | Et₂O, NaBH₄ or NaBH₃CN | Not removable (permanent) | Blocks amine; used in pharmacological probes |
Acetyl | Ac₂O, pyridine | NaOH/MeOH or enzymatic | Prone to hydrolysis in biological matrices |
Comprehensive Compound Index
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7